molecular formula C16H22O4 B1620611 Diethyl 2-ethyl-2-(p-tolyl)malonate CAS No. 68692-80-8

Diethyl 2-ethyl-2-(p-tolyl)malonate

Cat. No.: B1620611
CAS No.: 68692-80-8
M. Wt: 278.34 g/mol
InChI Key: WOSXEDMIPFISAA-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-(p-tolyl)malonate is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by an ethyl group and a p-tolyl group. This compound is commonly used in organic synthesis due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-ethyl-2-(p-tolyl)malonate can be synthesized through the alkylation of diethyl malonate with p-tolyl ethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-ethyl-2-(p-tolyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid for hydrolysis.

    Solvents: Ethanol, water.

Major Products

    Substituted Malonic Acids: Formed through hydrolysis.

    Substituted Acetic Acids: Formed through decarboxylation.

Scientific Research Applications

Diethyl 2-ethyl-2-(p-tolyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development due to its ability to form bioactive molecules.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-2-(p-tolyl)malonate involves its ability to act as a nucleophile in substitution reactions. The ethyl and p-tolyl groups provide steric hindrance, which influences the reactivity and selectivity of the compound in various chemical reactions. The compound can also act as a precursor to more complex molecules through hydrolysis and decarboxylation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-ethyl-2-(p-tolyl)malonate is unique due to the presence of both ethyl and p-tolyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable intermediate in organic synthesis, offering selective reactivity that can be fine-tuned for specific applications .

Properties

IUPAC Name

diethyl 2-ethyl-2-(4-methylphenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSXEDMIPFISAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988385
Record name Diethyl ethyl(4-methylphenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68692-80-8
Record name 1,3-Diethyl 2-ethyl-2-(4-methylphenyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68692-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2-ethyl-2-(p-tolyl)malonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl ethyl(4-methylphenyl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-ethyl-2-(p-tolyl)malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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